2-(3-Bromopropoxy)-1,3-dimethylbenzene
Overview
Description
The compound “2-(3-Bromopropoxy)tetrahydro-2H-pyran” is a clear colorless to yellow liquid . It’s a bifunctional building block with latent alcohol functionality that can be generated using aqueous acid . It’s used in organic synthesis studies .
Physical And Chemical Properties Analysis
The compound “2-(3-Bromopropoxy)tetrahydro-2H-pyran” has a boiling point of 65 °C/0.8 mmHg, a flash point of 106 °C, a specific gravity of 1.33 (20/20), and a refractive index of 1.40 .Scientific Research Applications
Oxidation and Ignition Studies
Studies on the kinetics of the oxidation of dimethylbenzenes, such as 1,2-dimethylbenzene, provide insights into the reactivity and combustion properties of these compounds. Research in this area focuses on the concentration profiles of reactants, intermediates, and products in various conditions, contributing valuable data for understanding the behavior of similar compounds like 2-(3-Bromopropoxy)-1,3-dimethylbenzene (Gaïl, Dagaut, Black, & Simmie, 2008).
Bromination Products and X-Ray Structure Analysis
Research on the bromination of dimethylbenzenes and similar compounds can yield various bromination products. For example, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to the isolation of several bromination products, including previously unknown compounds. This indicates potential for exploring similar reactions with this compound (Aitken, Jethwa, Richardson, & Slawin, 2016).
Chemical Synthesis and Molecular Structures
Studies on the synthesis and molecular structures of various dimethylbenzenes provide insights into the potential synthetic pathways and structural characteristics of similar compounds. For instance, the synthesis of specific hydrocarbons from dicarboxylic esters, which are transformed into glycols and further into ethers, can offer a framework for understanding the chemical behavior of this compound (Wittig, 1980).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromopropoxy)-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILQSIAPINGGQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284568 | |
Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-54-3 | |
Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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